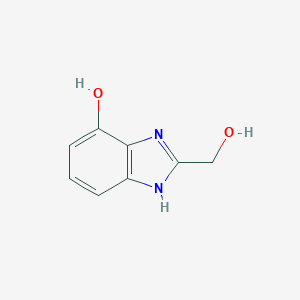

4-Hidroxi-2-(hidroximetil)bencimidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-(hydroxymethyl)benzimidazole is a compound that belongs to the benzimidazole class, which is known for its diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antiproliferative, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the preparation of substituted benzimidazoles with potent in vivo activity . Another study reports the one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, which offers short reaction times and good yields . Additionally, protected 5-hydroxymethyl-2-cyanomethylbenzimidazole has been synthesized from 3,4-diaminobenzoic acid, indicating the versatility of starting materials for benzimidazole synthesis .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using various spectroscopic techniques such as UV-Vis, FT-IR, 1H NMR, and mass spectrometry. For instance, novel phenylazopyrimidone dyes derived from benzimidazole were characterized using these techniques . The crystal structure of certain benzimidazole compounds has been determined by single-crystal X-ray diffraction, providing insights into their molecular conformations .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions to yield compounds with different substituents and properties. For example, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which can be further reacted to produce phenylazopyrimidone dyes . The synthesis of benzimidazolium salts involves the reaction of N-substituted benzimidazolium with aryl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can affect these properties significantly. For instance, the presence of electron-withdrawing or electron-donating groups can influence the absorption ability of phenylazopyrimidones . The fluorescent properties of benzimidazole derivatives, such as 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, are also of interest due to their high fluorescence quantum yield and large Stokes shift .

Aplicaciones Científicas De Investigación

Aplicaciones farmacológicas

Bencimidazol y sus derivados, incluyendo 4-Hidroxi-2-(hidroximetil)bencimidazol, son bien conocidos por sus notables propiedades medicinales y farmacológicas . Se han utilizado en el desarrollo de varios fármacos para tratar diversas enfermedades .

Agentes antitumorales

Los derivados del benzimidazol se han utilizado como agentes antitumorales. Algunos de los medicamentos benzimidazólicos comercializados actualmente incluyen bendamustina, selumetinib, galeterona y pracinostat .

Inhibidores de la bomba de protones

Fármacos como pantoprazol, lansoprazol, esomeprazol e ilaprazol, que se utilizan como inhibidores de la bomba de protones, también son derivados del benzimidazol .

Antihelmínticos

Los derivados del benzimidazol como mebendazol, albendazol, tiabendazol y flubendazol se utilizan como antihelmínticos .

Antivirales

Los derivados del benzimidazol también se han utilizado en el desarrollo de fármacos antivirales como enviradina, samatasvir y maribavir .

Inhibidores de la corrosión

Investigaciones recientes han destacado el uso de benzimidazoles como inhibidores de la corrosión para aceros, metales puros y aleaciones . Se ha descubierto que son efectivos en medios ácidos corrosivos extremadamente agresivos como 1 M HCl, 1 M HNO3, 1.5 M H2SO4, medios básicos, 0.1 M NaOH o soluciones salinas .

Antihipertensivos

Los derivados del benzimidazol como candesartán y mibefradil se utilizan como antihipertensivos .

Agentes antioxidantes

Los benzimidazoles injertados con núcleos aromáticos se han observado como agentes antioxidantes

Safety and Hazards

Direcciones Futuras

Research into benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, is ongoing, with a focus on improving the synthesis methods and understanding the mechanism of action of these compounds . This research could lead to the development of new drugs and therapies in the future .

Mecanismo De Acción

Target of Action

4-Hydroxy-2-(hydroxymethyl)benzimidazole, also known as 2-(hydroxymethyl)-1H-benzo[d]imidazol-4-ol, is a type of benzimidazole compound . Benzimidazoles are known to interact with various biological targets, including tubulin proteins . These proteins play a crucial role in cell division, and their disruption can lead to significant changes in cellular function .

Mode of Action

The mode of action of 4-Hydroxy-2-(hydroxymethyl)benzimidazole is likely similar to other benzimidazoles. It binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This results in the malsegregation of chromosomes, leading to aneuploidy and polyploidy in cells .

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the process of cell division, leading to abnormal cell growth and potentially cell death

Pharmacokinetics

It’s known that benzimidazoles are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the action of 4-Hydroxy-2-(hydroxymethyl)benzimidazole is the disruption of cell division, leading to abnormal cell growth and potentially cell death . This can have significant effects at the molecular and cellular levels, potentially leading to various biological outcomes depending on the specific context.

Action Environment

The action, efficacy, and stability of 4-Hydroxy-2-(hydroxymethyl)benzimidazole can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-2-(hydroxymethyl)benzimidazole plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including 4-Hydroxy-2-(hydroxymethyl)benzimidazole, have been shown to exhibit antimicrobial properties by interacting with microbial enzymes and disrupting their normal function . Additionally, this compound can act as a ligand, binding to metal ions and forming complexes that can influence various biochemical pathways .

Cellular Effects

The effects of 4-Hydroxy-2-(hydroxymethyl)benzimidazole on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis . Furthermore, 4-Hydroxy-2-(hydroxymethyl)benzimidazole can modulate the activity of certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-Hydroxy-2-(hydroxymethyl)benzimidazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, 4-Hydroxy-2-(hydroxymethyl)benzimidazole can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy-2-(hydroxymethyl)benzimidazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Hydroxy-2-(hydroxymethyl)benzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-2-(hydroxymethyl)benzimidazole vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .

Metabolic Pathways

4-Hydroxy-2-(hydroxymethyl)benzimidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels . Additionally, 4-Hydroxy-2-(hydroxymethyl)benzimidazole can affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox balance .

Transport and Distribution

The transport and distribution of 4-Hydroxy-2-(hydroxymethyl)benzimidazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 4-Hydroxy-2-(hydroxymethyl)benzimidazole within tissues can also influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-Hydroxy-2-(hydroxymethyl)benzimidazole is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . The localization of 4-Hydroxy-2-(hydroxymethyl)benzimidazole within these compartments can influence its interactions with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

2-(hydroxymethyl)-1H-benzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROOLBGYYVWEIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)

![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)